7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
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Overview
Description
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes two rings linked by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine ring-containing compounds .
Scientific Research Applications
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an FGFR4 inhibitor, it binds to the FGFR4 enzyme, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- 7-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to its specific structural features, including the presence of two methyl groups at positions 7 and 9.
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-8-5-10(3-4-11-7-10)6-9(2)12-8;/h8-9,11H,3-7H2,1-2H3;1H |
InChI Key |
SQDGMKZTLTTWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNC2)CC(O1)C.Cl |
Origin of Product |
United States |
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